(9H-fluoren-9-yl)methyl4-[3-oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[2-benzofuran-1,9'-xanthen]-6'-yl]piperazine-1-carboxylate
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Overview
Description
(9H-fluoren-9-yl)methyl4-[3-oxo-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[2-benzofuran-1,9’-xanthen]-6’-yl]piperazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group, a spirobenzofuran-xanthen core, and a piperazine carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl4-[3-oxo-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[2-benzofuran-1,9’-xanthen]-6’-yl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the fluorenyl group, the spirobenzofuran-xanthen core, and the piperazine carboxylate moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve the efficiency of the process. These methods aim to produce the compound in bulk quantities while maintaining high standards of quality and consistency .
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl4-[3-oxo-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[2-benzofuran-1,9’-xanthen]-6’-yl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
(9H-fluoren-9-yl)methyl4-[3-oxo-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[2-benzofuran-1,9’-xanthen]-6’-yl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl4-[3-oxo-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[2-benzofuran-1,9’-xanthen]-6’-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (9H-fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate
- 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid
- 2-(3-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The uniqueness of (9H-fluoren-9-yl)methyl4-[3-oxo-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[2-benzofuran-1,9’-xanthen]-6’-yl]piperazine-1-carboxylate lies in its complex structure, which combines multiple functional groups and moieties, making it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C45H41BN2O7 |
---|---|
Molecular Weight |
732.6 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-[3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-1,9'-xanthene]-3'-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C45H41BN2O7/c1-43(2)44(3,4)55-46(54-43)28-17-19-37-39(25-28)52-40-26-29(18-20-38(40)45(37)36-16-10-9-15-34(36)41(49)53-45)47-21-23-48(24-22-47)42(50)51-27-35-32-13-7-5-11-30(32)31-12-6-8-14-33(31)35/h5-20,25-26,35H,21-24,27H2,1-4H3 |
InChI Key |
PSVQAARUYRKKQJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCN(CC6)C(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79)C1=CC=CC=C1C(=O)O4 |
Origin of Product |
United States |
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